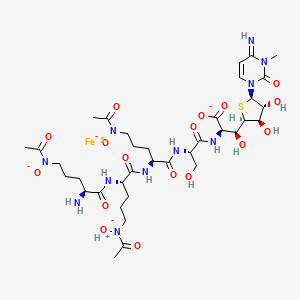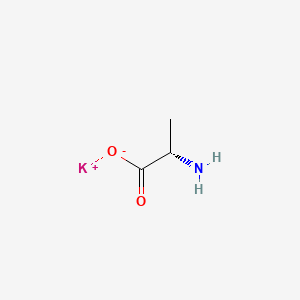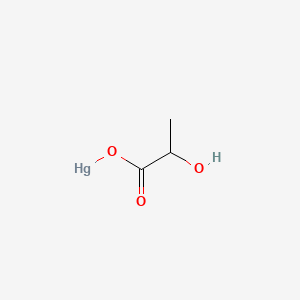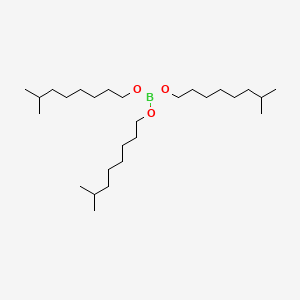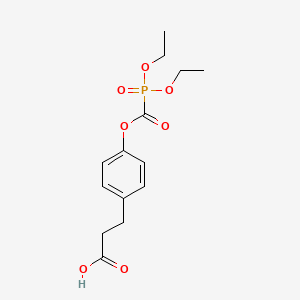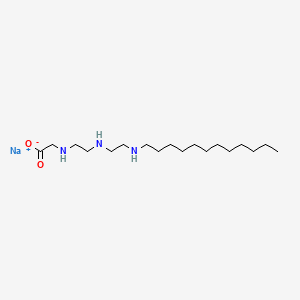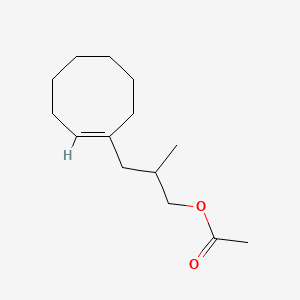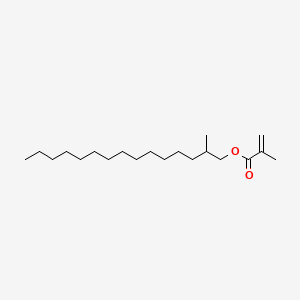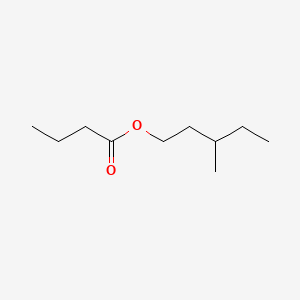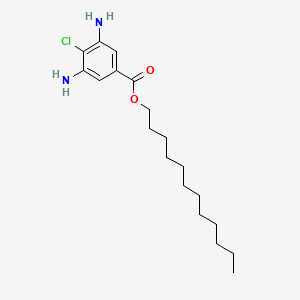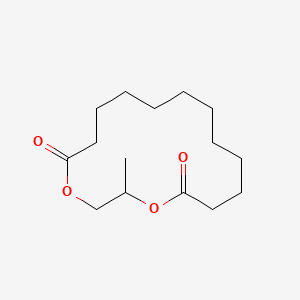
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione is an organic compound with the molecular formula C15H26O4 It is known for its unique cyclic structure, which includes two oxygen atoms and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione can be achieved through several methods. One common approach involves the reaction of epoxide with acetoacetic anhydride under acidic conditions . This method allows for the formation of the desired cyclic structure with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of catalysts and specific temperature and pressure conditions are crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-dioxacyclohexadecane-5,16-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism by which 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its cyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use.
Comparación Con Compuestos Similares
1,4-Dioxacyclohexadecane-5,16-dione: This compound shares a similar cyclic structure but lacks the methyl group.
1,4-Dioxacyclohexadecane-5,16-dione,2-methyl-: Another variant with slight structural differences.
Uniqueness: 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
79064-86-1 |
|---|---|
Fórmula molecular |
C15H26O4 |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
2-methyl-1,4-dioxacyclohexadecane-5,16-dione |
InChI |
InChI=1S/C15H26O4/c1-13-12-18-14(16)10-8-6-4-2-3-5-7-9-11-15(17)19-13/h13H,2-12H2,1H3 |
Clave InChI |
RCOKMWAKYZDWAA-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=O)CCCCCCCCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
